1-(2-(Trifluoromethyl)phenyl)cyclopropanamine is a chemical compound notable for its unique structure, featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropanamine moiety. The molecular formula of this compound is CHFN, and it has a molecular weight of approximately 201.19 g/mol. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The compound can be synthesized through several methods, with its structural characteristics making it a subject of study in organic synthesis and pharmacology. Research indicates that derivatives of this compound have been explored for their biological activities, particularly as inhibitors of specific enzymes implicated in various diseases, including cancer.
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine is classified as an organic compound within the categories of amines and cyclopropanes. Its trifluoromethyl substitution contributes to its unique properties and reactivity.
The synthesis of 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine can be achieved through various synthetic routes:
The specific details of these methods may vary depending on the starting materials and desired purity of the final product .
For example, one synthesis route involves reacting 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride to produce an intermediate that can be further processed into the desired cyclopropanamine derivative .
The molecular structure of 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine features a cyclopropane ring bonded to a phenyl group that carries a trifluoromethyl substituent. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and reactivity.
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine can undergo various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis .
Experimental results indicate that compounds containing cyclopropanamine structures exhibit significant biological activities, particularly as enzyme inhibitors .
The mechanism of action for 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine primarily involves its interactions at the molecular level with biological targets:
Research shows that derivatives of this compound have shown promise in preclinical studies for their anti-cancer activities due to their ability to modulate epigenetic factors .
Relevant data from studies indicate that compounds with similar structures possess significant biological activity and stability profiles .
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine has several scientific applications:
The construction of the cyclopropane ring in 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine relies on two principal methodologies: transition metal-catalyzed carbene transfer and ring-closure reactions. Metal-catalyzed approaches employ copper(I) complexes with chiral bisoxazoline ligands (e.g., tBuBOX) to enable enantioselective cyclopropanation of 2-vinylbenzotrifluoride derivatives. These reactions utilize diazo compounds (e.g., ethyl diazoacetate) as carbene precursors, achieving cyclopropane ring formation with enantiomeric excess (ee) values >90% under optimized conditions [2] [4]. The steric and electronic influence of the ortho-trifluoromethyl group necessitates precise ligand selection to minimize steric congestion and racemization [4].
Alternative ring-closure strategies involve Michael-initiated cyclizations or intramolecular nucleophilic displacements. For example, α,β-unsaturated trifluoromethylated precursors undergo conjugate addition with malonate-derived nucleophiles, followed by base-mediated cyclopropane closure. While operationally simpler, these methods often yield racemic products and require subsequent resolution steps [5].
Table 1: Cyclopropanation Methods Comparison
Method | Catalyst/Reagent | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Metal-catalyzed transfer | Cu(I)/tBuBOX | 90–99 | 70–85 | Sensitive to steric bulk |
Ring closure | NaOEt/Malonate derivative | 0 (racemic) | 60–75 | Low stereoselectivity |
The ortho-trifluoromethyl (–CF₃) group is introduced through electrophilic trifluoromethylation or nucleophilic displacement. Electrophilic reagents like Umemoto’s salt (5-(trifluoromethyl)dibenzothiophenium triflate) enable direct CF₃⁺ transfer to electron-rich arenes. This method achieves >80% yield for ortho-substituted phenylcyclopropylamine precursors but suffers from regiochemical interference from the cyclopropane’s amine group [6] [8].
Nucleophilic pathways employ Ruppert’s reagent (TMSCF₃) activated by fluoride (e.g., CsF). This method is effective for aryl halide substrates derived from cyclopropanamine intermediates, providing yields of 70–85%. However, competitive desilylation or protodehalogenation can reduce efficiency [5] [8]. Copper-mediated cross-coupling using CF₃I and aryl iodides (via in situ generated CuCF₃) offers scalability but requires high temperatures (150°C) and exhibits sensitivity to amine functionality, often necessitating N-protection [5].
Table 2: Trifluoromethylation Pathway Efficiency
Pathway | Reagent | Yield Range (%) | Key Challenge |
---|---|---|---|
Electrophilic | Umemoto’s salt | 75–85 | Regioselectivity control |
Nucleophilic | TMSCF₃/CsF | 70–80 | Competing side reactions |
Copper-mediated | CF₃I/CuI/1,10-phenanthroline | 65–75 | High-temperature requirement |
Enantioselective synthesis of 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine derivatives exploits asymmetric hydrogenation, organocatalysis, and biocatalysis. Chiral ruthenium catalysts (e.g., DuPhos-Ru) hydrogenate trisubstituted cyclopropene precursors with 85–92% ee, but the ortho-CF₃ group induces substrate-catalyst steric clashes, limiting yields to 60–70% [6].
Organocatalytic methods using cinchona alkaloids (e.g., hydroquinine 1,4-phthalazinediyl diether) facilitate Michael additions to generate cyclopropane precursors enantioselectively. Though mild (25–40°C), these reactions exhibit slow kinetics (24–72 hr) and moderate diastereoselectivity (dr 3:1–5:1) [9].
Engineered myoglobin biocatalysts (e.g., Mb(H64V,V68A)) enable carbene transfer to ortho-CF₃ styrenes with exceptional stereocontrol (>99% ee, >97% de) and high turnover numbers (TON up to 3,000). This system operates under aqueous conditions at room temperature, though substrate solubility constraints necessitate co-solvents (e.g., 10% DMSO) .
Table 4: Stereoselective Catalytic Systems
Catalyst Type | System | ee (%) | TON/TOF | Reaction Conditions |
---|---|---|---|---|
Transition metal | Ru-DuPhos | 85–92 | 500/50 h⁻¹ | 50°C, 50 psi H₂, toluene |
Organocatalyst | Hydroquinine derivative | 90–95 | N/A | 25°C, 24–72 hr |
Biocatalyst | Myoglobin (H64V,V68A) | >99 | 3,000/520 min⁻¹ | RT, aqueous buffer, 16 hr |
Comprehensive Compound List
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2